N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
The compound “1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The compound also has a benzoyl group and an amide group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, along with the attached benzoyl, amide, and cyclopentyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The dihydropyridine ring, benzoyl group, and amide group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dihydropyridine ring could influence its electronic properties, while the benzoyl and amide groups could influence its solubility .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Research on similar compounds highlights the importance of hydrogen bonding in determining the crystal structures of anticonvulsant enaminones. These studies provide insights into the conformational preferences and intermolecular interactions of related compounds, which are crucial for understanding their chemical behavior and potential therapeutic applications. The cyclohexene rings in these structures adopt specific conformations that influence their overall molecular geometry, highlighting the intricate relationship between molecular structure and biological activity (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Characterization of Polyamides and Polyimides
Another area of application involves the synthesis and characterization of aromatic polyamides and polyimides based on similar molecular backbones. These materials exhibit remarkable solubility in polar solvents and possess high thermal stability, making them suitable for various industrial applications, including the manufacture of high-performance polymers. The research demonstrates the versatility of these compounds in polymer science, providing a foundation for developing new materials with enhanced properties (Yang & Lin, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-14(20)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJCCRMQBOUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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